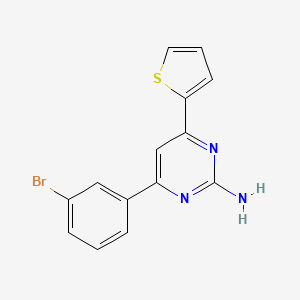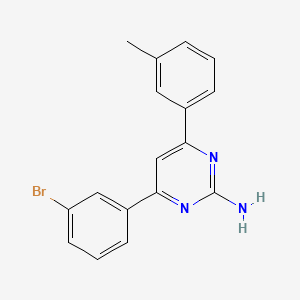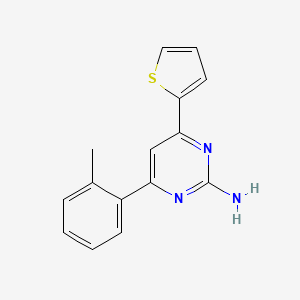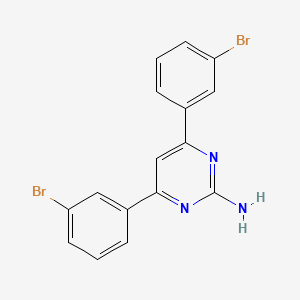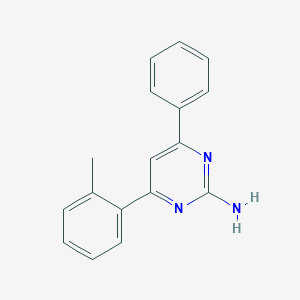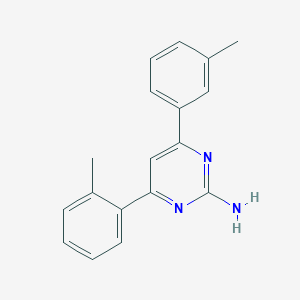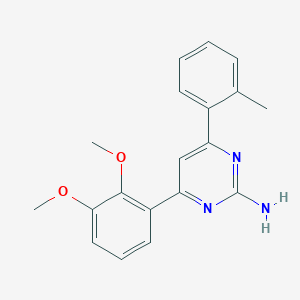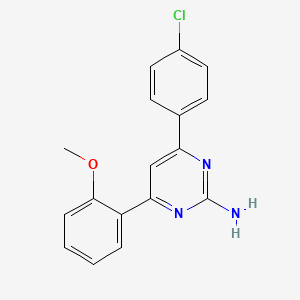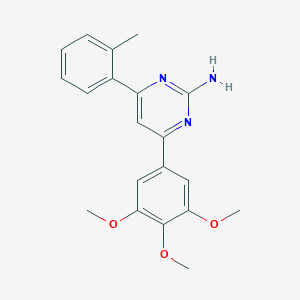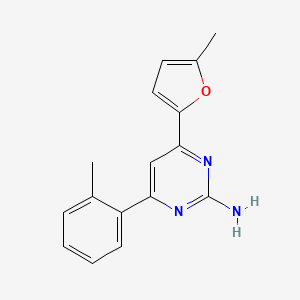
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-MFPP, is an organic compound that is a member of the pyrimidine family. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 4-MFPP has been widely studied due to its potential applications in the pharmaceutical industry. It has been used in the synthesis of various drugs, including anti-cancer agents, anti-diabetic drugs, and anti-inflammatory agents. In addition, 4-MFPP has been studied in the field of biochemistry and physiology, where it has been shown to possess several interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used in the synthesis of several drugs, including anti-cancer agents, anti-diabetic drugs, and anti-inflammatory agents. In addition, 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been used as a model compound in the study of the structure-activity relationships of pyrimidine derivatives. It has also been used in the study of the synthesis of other pyrimidine derivatives, such as 4-aminopyrimidines and 4-hydroxypyrimidines.
Wirkmechanismus
The exact mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine binds to certain receptors in the body, such as the G-protein-coupled receptors, and modulates the activity of those receptors. This modulation of the activity of the receptors can lead to various physiological effects, such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to possess several interesting biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in those cells. In addition, 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to possess anti-diabetic and anti-inflammatory effects, and to modulate the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively easy compound to synthesize, and is available in large quantities. This makes it an ideal compound for use in laboratory experiments. However, it should be noted that 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is a relatively toxic compound, and should be handled with care. In addition, the exact mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood, and further research is needed in order to fully understand its effects.
Zukünftige Richtungen
The potential applications of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in the pharmaceutical industry are numerous, and further research is needed in order to fully explore its potential. In addition, further research is needed to better understand the mechanism of action of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine, and to identify other potential applications. Finally, further research is needed to explore the potential of 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine as an anticancer agent, and to develop more effective and safer drugs based on 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine.
Synthesemethoden
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized from the reaction of 5-methylfuran-2-yl bromide and 2-methylphenyl pyrimidine-2-amine. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature, and yields 4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine in high yields.
Eigenschaften
IUPAC Name |
4-(5-methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-5-3-4-6-12(10)13-9-14(19-16(17)18-13)15-8-7-11(2)20-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISBENLUQKVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylfuran-2-yl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

